diethyl 5-[(methylsulfonyl)amino]isophthalate
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Overview
Description
Diethyl 5-[(methylsulfonyl)amino]isophthalate is an organic compound with the molecular formula C13H17NO6S. It is a derivative of isophthalic acid, where the hydrogen atoms on the benzene ring are substituted with diethyl ester groups and a methylsulfonylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5-[(methylsulfonyl)amino]isophthalate typically involves the following steps:
Nitration: Isophthalic acid is first nitrated to introduce nitro groups at the desired positions on the benzene ring.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The amino groups are then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonylamino groups.
Esterification: Finally, the carboxylic acid groups are esterified with ethanol in the presence of a catalyst like sulfuric acid to form the diethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylsulfonylamino group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted products.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alcohols or amines are used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Diethyl 5-[(methylsulfonyl)amino]isophthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 5-[(methylsulfonyl)amino]isophthalate involves its interaction with specific molecular targets. The methylsulfonylamino group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Dimethyl 5-[(methylsulfonyl)amino]isophthalate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 5-aminoisophthalate: Lacks the methylsulfonyl group.
Diethyl 5-nitroisophthalate: Contains nitro groups instead of the methylsulfonylamino group.
Uniqueness: Diethyl 5-[(methylsulfonyl)amino]isophthalate is unique due to the presence of both diethyl ester groups and a methylsulfonylamino group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
diethyl 5-(methanesulfonamido)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-4-19-12(15)9-6-10(13(16)20-5-2)8-11(7-9)14-21(3,17)18/h6-8,14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUHRJZXCRMBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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